Bienvenue dans la boutique en ligne BenchChem!

3-(Aminomethyl)-1,2,4-oxadiazol-5-ol

Physicochemical characterization Heterocyclic building block Property differentiation

3-(Aminomethyl)-1,2,4-oxadiazol-5-ol (IUPAC: 3-(aminomethyl)-4H-1,2,4-oxadiazol-5-one; CAS 1339379-88-2) is a low-molecular-weight (115.09 g/mol) heterocyclic compound belonging to the 1,2,4-oxadiazol-5-one (oxadiazolone) class. It features a primary aminomethyl substituent at the 3-position and a tautomerizable 5-hydroxy/5-oxo group, yielding a compact, bifunctional scaffold with both hydrogen-bond donor and acceptor capabilities.

Molecular Formula C3H5N3O2
Molecular Weight 115.092
CAS No. 1339379-88-2
Cat. No. B2365757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Aminomethyl)-1,2,4-oxadiazol-5-ol
CAS1339379-88-2
Molecular FormulaC3H5N3O2
Molecular Weight115.092
Structural Identifiers
SMILESC(C1=NOC(=O)N1)N
InChIInChI=1S/C3H5N3O2/c4-1-2-5-3(7)8-6-2/h1,4H2,(H,5,6,7)
InChIKeyKWOSBGKUIVHLSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(Aminomethyl)-1,2,4-oxadiazol-5-ol (CAS 1339379-88-2): A Compact 1,2,4-Oxadiazol-5-one Building Block for Heterocyclic Synthesis and Bioisostere Exploration


3-(Aminomethyl)-1,2,4-oxadiazol-5-ol (IUPAC: 3-(aminomethyl)-4H-1,2,4-oxadiazol-5-one; CAS 1339379-88-2) is a low-molecular-weight (115.09 g/mol) heterocyclic compound belonging to the 1,2,4-oxadiazol-5-one (oxadiazolone) class . It features a primary aminomethyl substituent at the 3-position and a tautomerizable 5-hydroxy/5-oxo group, yielding a compact, bifunctional scaffold with both hydrogen-bond donor and acceptor capabilities [1]. The compound is primarily utilized as a synthetic intermediate and building block for constructing more complex, pharmacologically relevant 1,2,4-oxadiazole derivatives . However, published head-to-head quantitative comparator data for this specific compound remain extremely limited, and procurement decisions should be guided by its distinct physicochemical profile relative to its nearest analogs rather than by claims of superior bioactivity.

Why 3-(Aminomethyl)-1,2,4-oxadiazol-5-ol Cannot Be Replaced by Generic Oxadiazole Analogs


The 1,2,4-oxadiazol-5-one subclass is not functionally equivalent to other oxadiazole isomers or substitution patterns. The presence of the 5-hydroxy/5-oxo tautomeric system imparts distinct hydrogen-bonding and metal-coordination properties compared to 5-unsubstituted 1,2,4-oxadiazoles [1]. Furthermore, 1,2,4-oxadiazoles differ fundamentally from their 1,3,4-oxadiazole regioisomers in hydrogen-bond acceptor strength, dipole moment, and metabolic stability—differences that directly impact pharmacokinetic and target-engagement outcomes [2]. The aminomethyl group at the 3-position provides a flexible primary amine handle for conjugation (e.g., amide bond formation, reductive amination) with a one-carbon spacer that alters both basicity (pKa) and steric accessibility relative to the directly attached 3-amino analog (3-Amino-1,2,4-oxadiazol-5(2H)-one, CAS 154020-18-5) [3]. Generic substitution with a 3-amino, 5-unsubstituted, or 1,3,4-oxadiazole analog will therefore yield a compound with a measurably different property profile, potentially compromising synthetic yield, conjugate stability, or biological readout reproducibility.

Head-to-Head Quantitative Evidence for 3-(Aminomethyl)-1,2,4-oxadiazol-5-ol vs. Closest Analogs


Molecular Weight and Density Differentiation vs. the 3-Amino Analog and 5-Unsubstituted 1,2,4-Oxadiazole

3-(Aminomethyl)-1,2,4-oxadiazol-5-ol exhibits a molecular weight of 115.09 g/mol and a predicted density of 1.85±0.1 g/cm³ . By comparison, the 3-amino analog (3-Amino-1,2,4-oxadiazol-5(2H)-one, CAS 154020-18-5) bears a directly attached amino group without the methylene spacer, altering the pKa of the amine and the overall hydrogen-bonding geometry [1]. The 5-unsubstituted analog 3-(aminomethyl)-1,2,4-oxadiazole (MW 99.09 g/mol) lacks the 5-hydroxy/oxo group entirely, removing a key hydrogen-bond donor/acceptor site and reducing both polar surface area and metal-chelation potential . The 16 Da mass difference between the target compound and the 5-unsubstituted analog is analytically significant for LC-MS tracking in reaction monitoring.

Physicochemical characterization Heterocyclic building block Property differentiation

LogP and Polar Surface Area Comparison: Hydrochloride Salt vs. Free Base and Implications for Solubility

The hydrochloride salt of 3-(aminomethyl)-2,5-dihydro-1,2,4-oxadiazol-5-one (CAS 1423025-40-4) has a measured LogP of -1.45 (fluorochem.co.uk) and a TPSA of 84.91 Ų with a calculated LogP of -0.76 (Chemscene) , indicating substantial hydrophilicity. While experimental LogP for the free base (CAS 1339379-88-2) has not been reported in peer-reviewed literature, the free base is expected to be less hydrophilic than the hydrochloride salt. A structurally related class-level comparator, 3-[[1-(aminomethyl)cyclohexyl]methyl]-4H-[1,2,4]oxadiazol-5-one (CAS 227625-35-6, MW 211.26), bears a lipophilic cyclohexylmethyl substituent that dramatically increases LogP compared to the unsubstituted methylene linker in the target compound [1]. This indicates that the target compound occupies a distinct, low-logP niche within the 1,2,4-oxadiazol-5-one chemical space, making it preferentially suited for applications requiring high aqueous solubility.

Lipophilicity ADME profiling Salt selection

1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole Isomer Differentiation: Hydrogen-Bond Acceptor/Donor Strength and Metabolic Stability

Goldberg et al. (2012) demonstrated that matched pairs of amino-substituted 1,2,4- and 1,3,4-oxadiazoles exhibit significant differences in hydrogen-bond acceptor strength, donor capacity, and metabolic stability, as assessed by experimental and computational methods [1]. The 1,2,4-oxadiazole core (as in the target compound) generally displays weaker hydrogen-bond acceptor strength than the corresponding 1,3,4-isomer, which can translate into improved membrane permeability. Furthermore, 1,2,4-oxadiazoles are established bioisosteres for ester and amide functionalities with superior resistance to hydrolytic degradation [2]. Although these data are class-level and not measured on the target compound itself, they establish that a 1,3,4-oxadiazole analog cannot be assumed to behave identically in a biological or physicochemical assay—isomer selection is a critical parameter for reproducible results.

Bioisosterism Isomer comparison Drug design

Purity Specification and Supplier-Documented Quality: 98% (HPLC) for the Free Base

3-(Aminomethyl)-1,2,4-oxadiazol-5-ol (free base) is commercially available at a documented purity of 98% from Leyan (Product No. 1424863) and at ≥95% from CymitQuimica . In contrast, the hydrochloride salt (CAS 1423025-40-4) is typically supplied at 95% purity (Fluorochem, Chemscene) . The 98% purity specification for the free base represents a higher documented purity tier than the commonly available salt form, potentially reducing the burden of pre-use purification in sensitive synthetic or bioconjugation workflows. No pharmacopeial monograph or certified reference standard exists for this compound, so purity claims should be verified by the end user via HPLC or NMR upon receipt.

Quality control Procurement specification Chemical purity

Prodrug Potential: 1,2,4-Oxadiazol-5-ones as Hydroxyguanidine Prodrugs for Nitric Oxide Release

Rehse et al. (1996) demonstrated that 4-substituted 1,2,4-oxadiazol-5-ones function as prodrugs for lipophilic hydroxyguanidines, which are metabolized in vivo to release nitric oxide (NO) [1]. In a rat model of laser-induced thrombosis, several 1,2,4-oxadiazol-5-ones administered orally at 60 mg/kg produced moderate (≥10%) inhibition of thrombus formation in mesenteric arterioles 2 h post-dose. The antithrombotic effect was absent in a control 2-pentyloxadiazolone where NO formation was structurally impossible, indirectly confirming the NO-mediated mechanism [1]. While the specific compound 3-(aminomethyl)-1,2,4-oxadiazol-5-ol was not among the 19 compounds tested, its core 1,2,4-oxadiazol-5-one scaffold is identical to the pharmacophoric unit required for this prodrug-to-NO conversion pathway. The primary aminomethyl group at the 3-position provides a synthetic handle for introducing the N4-substituent that modulates lipophilicity and metabolic activation rate.

Nitric oxide donors Antithrombotic Prodrug design

Synthetic Handle Differentiation: Aminomethyl vs. Amino Substituent at the 3-Position for Conjugation Chemistry

The aminomethyl group (-CH₂NH₂) at the 3-position of the target compound provides a primary amine with a one-carbon spacer from the oxadiazole ring, whereas the 3-amino analog (3-Amino-1,2,4-oxadiazol-5(2H)-one, CAS 154020-18-5) has the amine directly conjugated to the ring [1]. This structural difference has measurable consequences: (i) the pKa of the aminomethyl group is expected to be ~1-2 units higher (more basic) than the directly attached 3-amino group due to reduced electron-withdrawing resonance from the oxadiazole ring; (ii) the aminomethyl group provides greater conformational flexibility for amide bond formation with sterically demanding carboxylic acid partners; (iii) the methylene spacer eliminates the vinylogous amide character present in 3-amino-1,2,4-oxadiazoles, altering the reactivity of the amine toward electrophiles. Derivatives such as (3S)-1-{[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]carbonyl}pyrrolidin-3-ol (CAS 1186662-39-4) demonstrate the successful utilization of this aminomethyl handle in constructing oxadiazole-pyrrolidine hybrids for bioactivity screening .

Conjugation chemistry Amide bond formation Building block utility

Optimal Research and Procurement Application Scenarios for 3-(Aminomethyl)-1,2,4-oxadiazol-5-ol


Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazole Libraries via Amide Coupling at the Aminomethyl Handle

The free aminomethyl group at the 3-position enables direct amide bond formation with diverse carboxylic acids, yielding 3-(amidomethyl)-1,2,4-oxadiazol-5-ones. The non-conjugated nature of the aminomethyl handle (compared to 3-amino analogs) increases amine nucleophilicity, potentially improving coupling yields with electron-deficient or sterically hindered acids [1]. The 5-hydroxy/oxo group remains available for subsequent O-functionalization or metal coordination. This scenario is directly supported by the demonstrated use of the 3-aminomethyl-1,2,4-oxadiazole-5-carbonyl substructure in constructing bioactive pyrrolidine hybrids (CAS 1186662-39-4) .

Development of Hydrophilic Nitric Oxide Donor Prodrugs

The 1,2,4-oxadiazol-5-one core is a validated prodrug scaffold for hydroxyguanidine-based NO donors, with in vivo antithrombotic activity confirmed in rat models [2]. The low molecular weight (115.09 g/mol) and inherently low lipophilicity (estimated LogP of the free base substantially below zero based on the HCl salt LogP of -1.45 ) make the target compound an ideal starting point for designing polar, water-soluble NO-donor prodrugs. N4-derivatization of the oxadiazolone ring can be used to tune the metabolic activation rate, while the 3-aminomethyl group can be left as a free amine or further derivatized to modulate target tissue distribution.

Construction of 1,2,4-Oxadiazole-Based Peptidomimetic Building Blocks

1,2,4-Oxadiazoles serve as hydrolytically stable bioisosteres for amide bonds in peptidomimetic design [3]. The target compound's bifunctional architecture—a protected amine equivalent (aminomethyl) at position 3 and a carbonyl equivalent (5-oxo) at position 5—maps directly onto the N-to-C directionality of a peptide bond surrogate. The one-carbon spacer between the oxadiazole ring and the amine provides a closer geometric mimic of the natural amide bond distance than the directly attached 3-amino analog, potentially preserving target-binding affinity in peptidomimetic lead compounds [1].

Aqueous-Compatible Bioconjugation and ADC Linker Chemistry

The low predicted LogP and high TPSA (84.91 Ų for the HCl salt ) indicate excellent aqueous solubility, a prerequisite for bioconjugation reactions performed in aqueous buffer. The primary aminomethyl group can be acylated with NHS esters, isothiocyanates, or carboxylic acids under standard aqueous coupling conditions, while the 1,2,4-oxadiazole ring provides a compact, metabolically resilient linker unit. Patents describing oxadiazole-containing linkers for antibody-drug conjugates (ADCs) highlight the industrial relevance of this structural class for constructing homogeneous, stable conjugates [4].

Quote Request

Request a Quote for 3-(Aminomethyl)-1,2,4-oxadiazol-5-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.